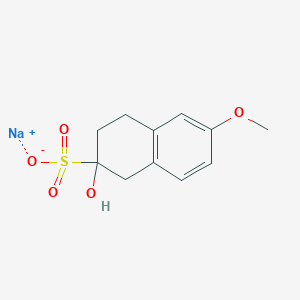

Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate

説明

Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate is a useful research compound. Its molecular formula is C11H13NaO5S and its molecular weight is 280.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Sodium 2-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate (commonly referred to as sodium tetrahydronaphthalene sulfonate) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

- Molecular Formula : C₁₁H₁₃NaO₅S

- Molecular Weight : 280.27 g/mol

- CAS Number : 1017781-39-3

- Solubility : Highly soluble in water due to the presence of the sulfonate group.

The compound's structure includes a tetrahydronaphthalene backbone with hydroxyl (-OH) and methoxy (-OCH₃) substituents, which contribute to its unique reactivity and biological activity.

Synthesis Methods

This compound can be synthesized through various methods. Common approaches include:

- Sulfonation of Tetrahydronaphthalene : This involves introducing a sulfonic acid group into the tetrahydronaphthalene structure.

- Methoxylation and Hydroxylation Reactions : These steps can be achieved using appropriate reagents such as methyl iodide for methoxylation and sodium hydroxide for hydroxylation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Properties

Studies have shown that compounds with similar structures often display antioxidant activity. The presence of hydroxyl and methoxy groups enhances the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related damage in cells.

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases. For instance:

- Parkinson's Disease Models : In vivo studies have demonstrated that sodium tetrahydronaphthalene sulfonate may help reverse locomotor deficits in animal models by mitigating oxidative stress and promoting neuronal survival .

Interaction with Biological Systems

This compound interacts with various biological targets:

- Dopamine Receptors : Preliminary studies suggest that this compound may modulate dopamine receptor activity, which is significant for conditions like Parkinson's disease .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison can be made with related compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Sodium 1-naphthalenesulfonate | C₁₁H₉NaO₃S | Simple naphthalene sulfonate | Lacks additional hydroxyl and methoxy groups |

| Sodium 4-hydroxybenzenesulfonate | C₆H₇NaO₄S | Hydroxylated aromatic sulfonate | More acidic due to additional hydroxyl group |

| Sodium 3-methoxynaphthalene-1-sulfonate | C₁₁H₉NaO₄S | Contains methoxy and sulfonate groups | Different positioning of functional groups affects reactivity |

This table illustrates how this compound's structural features contribute to its specific biological activities.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotection in Animal Models : Research demonstrated significant improvements in motor functions in Parkinson's disease models treated with this compound. The study indicated that it could reverse reserpinized rat locomotion deficits by acting on dopaminergic pathways .

- Antioxidant Mechanisms : In vitro assays showed that this compound effectively reduced oxidative stress markers in neuronal cells exposed to harmful agents. The antioxidant activity was quantified using standard deoxyribose assays .

特性

IUPAC Name |

sodium;2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S.Na/c1-16-10-3-2-9-7-11(12,17(13,14)15)5-4-8(9)6-10;/h2-3,6,12H,4-5,7H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJNXQPSLNNYCJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)(O)S(=O)(=O)[O-])C=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656894 | |

| Record name | Sodium 2-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-39-3 | |

| Record name | Sodium 2-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。